

An In-depth Technical Guide to 1-(2-(piperidin-4-yl)ethyl)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-(Piperidin-4-yl)ethyl)piperidine

Cat. No.: B077032

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for the chemical compound **1-(2-(piperidin-4-yl)ethyl)piperidine**. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics. This document collates available data and presents a proposed synthesis protocol based on established chemical principles. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound.

Molecular Structure and Chemical Identity

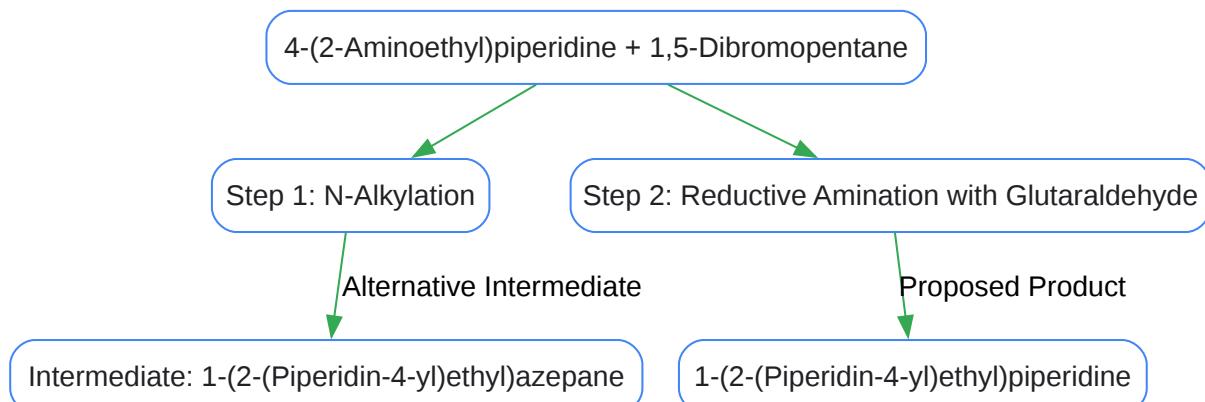
1-(2-(piperidin-4-yl)ethyl)piperidine is a bicyclic aliphatic amine. Its structure consists of two piperidine rings linked by an ethyl bridge.

Below is a two-dimensional representation of the molecular structure of **1-(2-(piperidin-4-yl)ethyl)piperidine**.

Figure 1: Molecular Structure of **1-(2-(piperidin-4-yl)ethyl)piperidine**

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **1-(2-(piperidin-4-yl)ethyl)piperidine** is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the reviewed literature.


Table 1: Physicochemical Data for **1-(2-(piperidin-4-yl)ethyl)piperidine**

Property	Value	Source
IUPAC Name	1-[2-(piperidin-4-yl)ethyl]piperidine	-
CAS Number	14759-09-2	
Molecular Formula	C ₁₂ H ₂₄ N ₂	
Molecular Weight	196.34 g/mol	
Storage Temperature	2-8°C	
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa	Data not available	-
Solubility	Data not available	-

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(2-(piperidin-4-yl)ethyl)piperidine** is not explicitly documented in the surveyed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar N-substituted piperidine derivatives. A potential two-step synthesis is outlined below, starting from commercially available 4-(2-aminoethyl)piperidine and 1,5-dibromopentane.

Proposed Synthesis Workflow:

[Click to download full resolution via product page](#)

Figure 2: Proposed Synthesis Workflow

Experimental Protocol (Proposed):

Step 1: Reductive Amination of 4-(2-Aminoethyl)piperidine with Glutaraldehyde

- To a solution of 4-(2-aminoethyl)piperidine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add glutaraldehyde (1.1 equivalents) dropwise at 0°C with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours to facilitate the formation of the intermediate imine.
- Cool the reaction mixture again to 0°C and add a reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), in portions.
- Once the addition of the reducing agent is complete, allow the reaction to proceed at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-(2-(piperidin-4-yl)ethyl)piperidine**.

Note: This is a proposed protocol and would require optimization of reaction conditions, including solvent, temperature, reaction time, and purification methods.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for **1-(2-(piperidin-4-yl)ethyl)piperidine** is not available in the public domain. For definitive structural confirmation and characterization, the following analyses would be required:

Table 2: Required Spectroscopic Analyses

Analysis	Expected Observations
¹ H NMR	Signals corresponding to the protons on both piperidine rings and the ethyl linker. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³ C NMR	Resonances for each of the unique carbon atoms in the structure, providing further confirmation of the carbon skeleton.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the molecular weight of the compound (196.34 g/mol) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Absorption bands corresponding to C-H and C-N stretching and bending vibrations, characteristic of aliphatic amines.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity, mechanism of action, or associated signaling pathways for **1-(2-(piperidin-4-yl)ethyl)piperidine**. However, the piperidine scaffold is a well-established pharmacophore present in a wide range of biologically active molecules.

Derivatives of piperidine have been shown to exhibit a variety of pharmacological activities, including but not limited to:

- Anticancer Properties: Some piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.
- Neuropharmacological Effects: The piperidine ring is a core component of many drugs acting on the central nervous system, including antipsychotics and analgesics.
- Antimicrobial Activity: Certain piperidine compounds have demonstrated antibacterial and antifungal properties.

Given the structural features of **1-(2-(piperidin-4-yl)ethyl)piperidine**, it could potentially interact with various biological targets. However, without experimental data, any discussion of its specific biological role remains speculative. Further research, including *in vitro* and *in vivo* screening, is necessary to elucidate the pharmacological profile of this compound.

Conclusion

1-(2-(piperidin-4-yl)ethyl)piperidine is a compound with a well-defined chemical structure but limited publicly available experimental data. This guide has provided a summary of its known properties and a proposed synthetic route to facilitate further research. The lack of detailed spectroscopic and biological data underscores the need for comprehensive experimental characterization to fully understand the potential of this molecule in drug discovery and development. Future studies should focus on its synthesis, purification, structural elucidation via spectroscopic methods, and screening for biological activity to determine its therapeutic potential.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-(piperidin-4-yl)ethyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077032#molecular-structure-of-1-2-piperidin-4-yl-ethyl-piperidine\]](https://www.benchchem.com/product/b077032#molecular-structure-of-1-2-piperidin-4-yl-ethyl-piperidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com